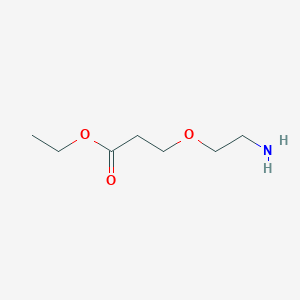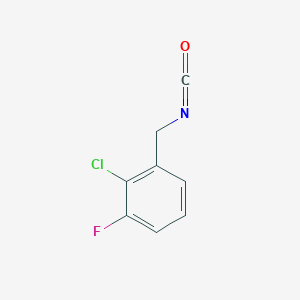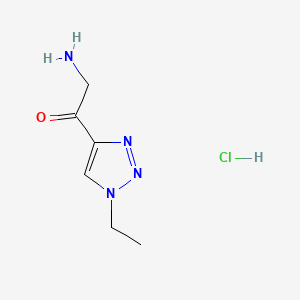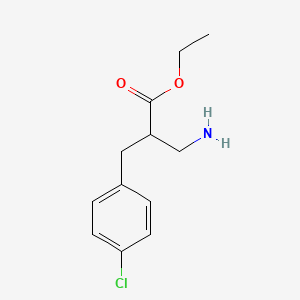
Ethyl 3-(2-aminoethoxy)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-aminoethoxy)propanoate is an organic compound with the molecular formula C7H15NO3 It is an ester derivative that contains an amino group and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(2-aminoethoxy)propanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acrylate with 2-aminoethanol under controlled conditions. The reaction typically requires a solvent such as anhydrous ethanol and a catalyst like trifluoromethanesulfonic acid. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16-20 hours . After the reaction, the product is purified through washing with organic solvents and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods may vary depending on the specific requirements and scale of production.
化学反应分析
Types of Reactions
Ethyl 3-(2-aminoethoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学研究应用
Ethyl 3-(2-aminoethoxy)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethyl 3-(2-aminoethoxy)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the ester and ether linkages can influence the compound’s reactivity and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 3-(2-aminoethoxy)propanoate can be compared with other similar compounds such as:
Ethyl propanoate: Lacks the amino and ether groups, making it less versatile in certain reactions.
Ethyl 3-(2-hydroxyethoxy)propanoate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
Ethyl 3-(2-ethoxy)propanoate:
The presence of the amino group in this compound makes it unique and valuable for specific applications where hydrogen bonding and nucleophilic substitution are important.
属性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC 名称 |
ethyl 3-(2-aminoethoxy)propanoate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(9)3-5-10-6-4-8/h2-6,8H2,1H3 |
InChI 键 |
SFRNQRMAFMPKRG-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)




![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)

![[(2-Chloro-1,3-thiazol-4-yl)methyl]phosphonicacid](/img/structure/B13514336.png)
![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)

![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)


![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
